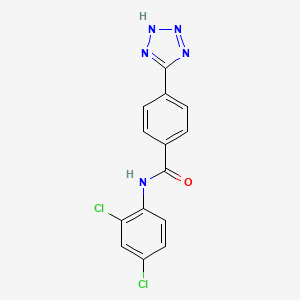
1H-Isoindole-4-carboxylic acid, 2,3-dihydro-2-(4-nitrophenyl)-3-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Isoindole-4-carboxylic acid, 2,3-dihydro-2-(4-nitrophenyl)-3-oxo- is a complex organic compound that belongs to the class of isoindoles. Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring. This particular compound features a nitrophenyl group and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-4-carboxylic acid, 2,3-dihydro-2-(4-nitrophenyl)-3-oxo- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the isoindole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the optimization of reaction conditions to maximize yield and purity. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Isoindole-4-carboxylic acid, 2,3-dihydro-2-(4-nitrophenyl)-3-oxo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while oxidation might introduce hydroxyl or carbonyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 1H-Isoindole-4-carboxylic acid, 2,3-dihydro-2-(4-nitrophenyl)-3-oxo- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its derivatives could serve as potential inhibitors or activators of specific enzymes.
Medicine
In medicine, the compound and its derivatives might be investigated for their pharmacological properties. They could potentially be developed into therapeutic agents for treating various diseases.
Industry
In the industrial sector, this compound could be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and functional groups make it suitable for various applications.
Wirkmechanismus
The mechanism of action of 1H-Isoindole-4-carboxylic acid, 2,3-dihydro-2-(4-nitrophenyl)-3-oxo- involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating the activity of the target molecules. This interaction can lead to changes in cellular processes and biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Isoindole-4-carboxylic acid derivatives: Compounds with different substituents on the isoindole ring.
Nitrophenyl derivatives: Compounds with nitrophenyl groups attached to various core structures.
Carboxylic acid derivatives: Compounds with carboxylic acid groups attached to different heterocyclic rings.
Uniqueness
1H-Isoindole-4-carboxylic acid, 2,3-dihydro-2-(4-nitrophenyl)-3-oxo- is unique due to its combination of functional groups and its isoindole core structure. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research and industrial processes.
Eigenschaften
CAS-Nummer |
831203-47-5 |
|---|---|
Molekularformel |
C15H10N2O5 |
Molekulargewicht |
298.25 g/mol |
IUPAC-Name |
2-(4-nitrophenyl)-3-oxo-1H-isoindole-4-carboxylic acid |
InChI |
InChI=1S/C15H10N2O5/c18-14-13-9(2-1-3-12(13)15(19)20)8-16(14)10-4-6-11(7-5-10)17(21)22/h1-7H,8H2,(H,19,20) |
InChI-Schlüssel |
VSAIDTGKCCFRFX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C(=CC=C2)C(=O)O)C(=O)N1C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Silane, (1,1-dimethylethyl)dimethyl[(2-phenylcyclopropyl)methoxy]-](/img/structure/B15159830.png)
![N,N'-[4-Chloro-5-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide](/img/structure/B15159834.png)
![8-Phenyl-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]phthalazine](/img/structure/B15159841.png)
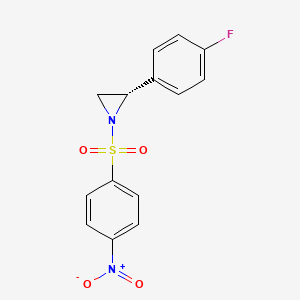
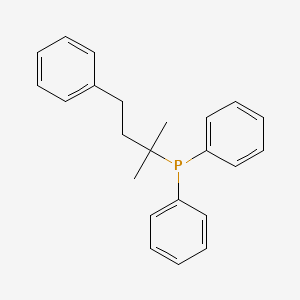
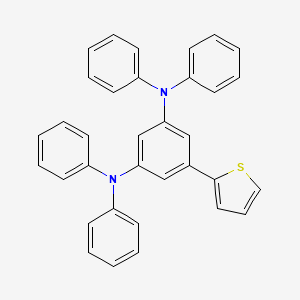
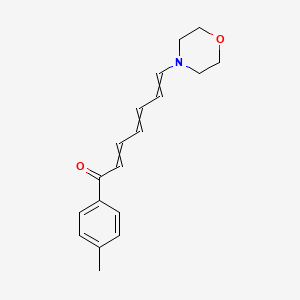
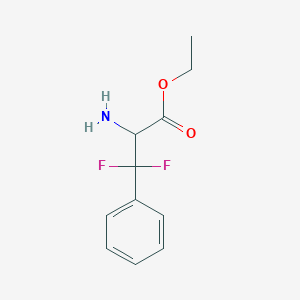
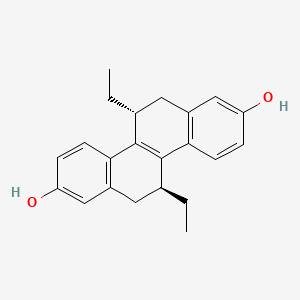
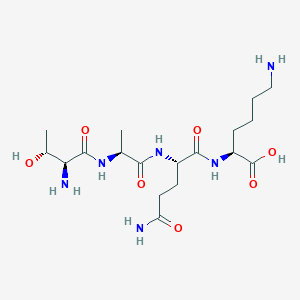
![1,1'-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(phenylethane-1,2-dione)](/img/structure/B15159893.png)

